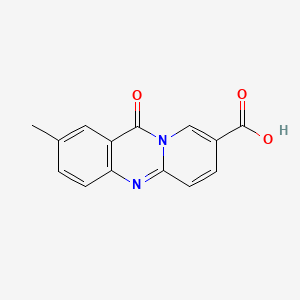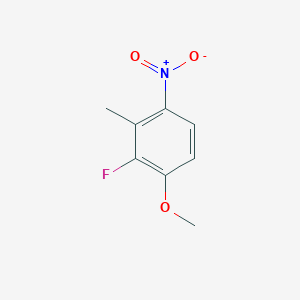![molecular formula C16H18N4 B8625023 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B8625023.png)
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine
描述
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a complex organic compound belonging to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated using alkyl halides . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the indazole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of microwave irradiation can also be employed to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Indole derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system and are studied for their medicinal properties.
Uniqueness
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
属性
分子式 |
C16H18N4 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C16H18N4/c1-3-14-16-13(17)8-5-9-15(16)20(19-14)10-12-7-4-6-11(2)18-12/h4-9H,3,10,17H2,1-2H3 |
InChI 键 |
OGKGQLPOSHCXJH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C2=CC=CC(=C21)N)CC3=CC=CC(=N3)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)








![9-(2-chlorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B8625030.png)
